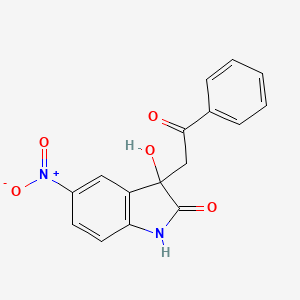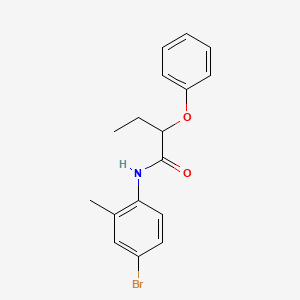![molecular formula C17H24N2O5 B4076132 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate, also known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This molecule has gained significant attention due to its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mechanism of Action
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel protein. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons. When activated, these channels allow the influx of cations, which leads to depolarization of the cell membrane and the generation of action potentials. This compound blocks the activation of TRPV1 channels by binding to a site on the channel protein that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of the channel and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of this compound to achieve the desired effect, which could lead to non-specific effects or toxicity.
Future Directions
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]piperazine oxalate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of chronic pain, inflammation, and cancer. Another area of interest is the development of more potent TRPV1 antagonists that could be used at lower concentrations. Additionally, further studies are needed to elucidate the long-term effects of this compound on the TRPV1 channel and its downstream signaling pathways.
Scientific Research Applications
1-[2-(2-allylphenoxy)ethyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. This compound has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
oxalic acid;1-[2-(2-prop-2-enylphenoxy)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.C2H2O4/c1-2-5-14-6-3-4-7-15(14)18-13-12-17-10-8-16-9-11-17;3-1(4)2(5)6/h2-4,6-7,16H,1,5,8-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLJTAWPNAGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4076056.png)
![2-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4076062.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4076096.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![N-allyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076147.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![1-[4-(1-naphthyloxy)butyl]azepane oxalate](/img/structure/B4076154.png)